molecular formula C30H26N4O3S B12189363 (5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B12189363
M. Wt: 522.6 g/mol
InChI Key: PNROIKTWWYWTOA-DIBXZPPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and a morpholine ring, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various aldehydes, amines, and thioamides, with catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the nitro groups can produce amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications .

Medicine

In medicine, the compound is investigated for its potential to treat various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new drugs .

Industry

In industry, the compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one lies in its complex structure, which allows for a wide range of chemical modifications and applications. Its ability to interact with specific molecular targets makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C30H26N4O3S

Molecular Weight

522.6 g/mol

IUPAC Name

(5Z)-2-morpholin-4-yl-5-[[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C30H26N4O3S/c35-29-27(38-30(31-29)33-14-16-36-17-15-33)19-24-20-34(25-11-5-2-6-12-25)32-28(24)23-10-7-13-26(18-23)37-21-22-8-3-1-4-9-22/h1-13,18-20H,14-17,21H2/b27-19-

InChI Key

PNROIKTWWYWTOA-DIBXZPPDSA-N

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC(=CC=C4)OCC5=CC=CC=C5)C6=CC=CC=C6)/S2

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CN(N=C3C4=CC(=CC=C4)OCC5=CC=CC=C5)C6=CC=CC=C6)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.